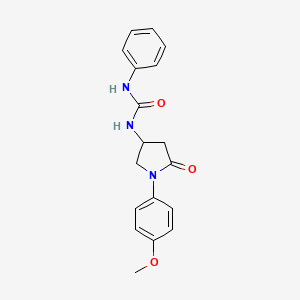

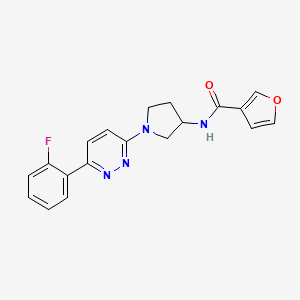

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea

Übersicht

Beschreibung

Kinetics and Mechanism of Transformation

The transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-one-3-yl]-N-methyl-isothiuronium bromide into a thiazolidin-4-one derivative involves general base, acid, and hydroxide-ion catalyses. The rate-limiting step is the deprotonation of a tetrahedral intermediate, with the pKa of the starting compound determined both kinetically and potentiometrically. The reaction kinetics are influenced by the pKa value of the acid buffer component, with a Brønsted coefficient that decreases with increasing pKa value, indicating a shift from general-base to specific-base catalysis in certain amine buffers .

Synthesis and Characterization of Thiourea Derivative

A new thiourea derivative was synthesized and characterized using various spectroscopic techniques. Computational studies were performed using DFT, revealing the molecule's electronic properties, such as chemical potential and hardness. The compound demonstrated the ability to bind to DNA, with a significant binding constant and interaction with specific DNA bases. Additionally, cytotoxicity against the MCF-7 cell line was assessed, indicating potential as a lead compound for further study .

Formation of Metal-Lustrous Organic Crystals

Synthesis of various 2-aryl-1-(4-methoxyphenyl)pyrroles led to the formation of organic crystals with metallic luster. The lustrous appearance is dependent on the nature of the 2-aryl group, with different substituents yielding different colors, such as greenish-yellow and gold-like. This study suggests a relationship between crystal structure and the metallic color observed .

X-ray Powder Diffraction Data

X-ray powder diffraction data for a compound related to the anticoagulant apixaban was reported. The compound, an important intermediate in the synthesis of apixaban, was characterized by its unit-cell parameters and space group, with no detectable impurities observed. This data is crucial for understanding the crystalline structure of the compound .

Structure and Conformation of Solvated Compound

The crystal structure and molecular conformation of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide were studied. This compound, a potential antineoplastic agent, was analyzed using X-ray analysis and AM1 molecular orbital methods. The study revealed an essentially planar methoxyphenyl ring linked to an oxo-pyrrolidine moiety, with intermolecular hydrogen bonds forming one-dimensional chains in the solid state .

Three-Component Synthesis of Pyridine Derivative

A novel pyridine derivative was synthesized through a three-component reaction involving malononitrile, 4-methoxybenzaldehyde, and piperidine. The reaction yielded a 40% product at room temperature, with the structure confirmed by NMR, mass spectrometry, and X-ray single crystal diffraction. This synthesis approach demonstrates the potential for creating complex molecules through multi-component reactions .

Synthesis and Properties of Heterocyclic Betaines

New heterocyclic betaines were synthesized by reacting alkyl 2H-azirine-2-carboxylates with pyridinium salts. These betaines exist as NH-tautomers and form dimers through hydrogen bonds in the solid state. The absorption properties of these betaines were studied, showing a charge transfer between the pyrrole unit and the pyridinium group, with a blue shift observed in protic solvents .

Wissenschaftliche Forschungsanwendungen

Electrochromic Polymers and Devices

One of the applications involves the synthesis of electrochromic polymers incorporating methoxyphenyl units. For instance, a study by Su, Chang, and Wu (2017) on dithienylpyrroles-based electrochromic polymers highlighted the synthesis of polymers using methoxyphenyl units. These polymers displayed significant electrochromic properties, suggesting potential applications in high-contrast electrochromic devices. The polymers were evaluated for their coloration efficiency and stability, indicating their suitability for use in smart windows and displays (Su, Chang, & Wu, 2017).

Molecular Docking and DNA Binding

Another study focused on the synthesis, characterization, molecular docking, and DNA binding activities of a compound closely related to 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea. Mushtaque et al. (2016) synthesized a new compound and investigated its interaction with DNA through molecular docking. This study provided insights into the compound's potential as a DNA binder, indicating applications in the field of molecular biology and genetics (Mushtaque et al., 2016).

Anticancer Research

Research on heterocycle compounds related to 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea has shown promising results in anticancer studies. Ding and Zhong (2022) synthesized a new heterocycle compound and explored its application in the treatment of children's bronchial pneumonia. Although the primary focus was on bronchial pneumonia, the compound's mechanism of action suggested potential anticancer properties through its interaction with cellular receptors (Ding & Zhong, 2022).

Eigenschaften

IUPAC Name |

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-24-16-9-7-15(8-10-16)21-12-14(11-17(21)22)20-18(23)19-13-5-3-2-4-6-13/h2-10,14H,11-12H2,1H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHKSNMJLKAQEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801325750 | |

| Record name | 1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815590 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea | |

CAS RN |

877640-43-2 | |

| Record name | 1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2511129.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2511130.png)

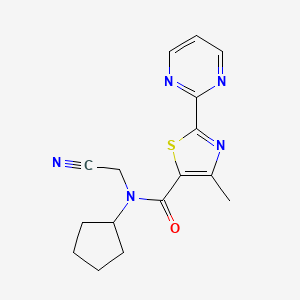

![Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane](/img/structure/B2511132.png)

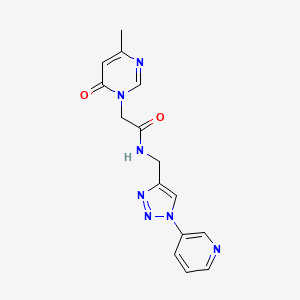

![1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide](/img/structure/B2511133.png)

![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2511141.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511142.png)

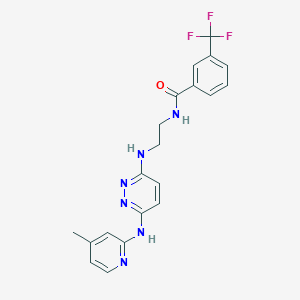

![N-(2,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2511149.png)

![Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511151.png)

![(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2511152.png)